Milvexian

Description

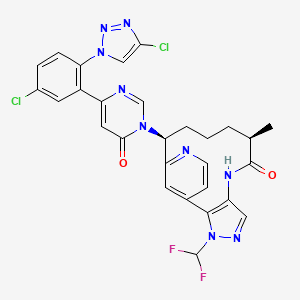

Structure

3D Structure

Properties

IUPAC Name |

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWFYCYPTDLKON-CMJOXMDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl2F2N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802425-99-5 | |

| Record name | Milvexian [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milvexian | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILVEXIAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milvexian's Inhibition of Factor XIa: A Deep Dive into the Kinetics of a Novel Anticoagulant

For Immediate Release

BRISTOL-MYERS SQUIBB AND JANSSEN PHARMACEUTICALS – This technical guide provides an in-depth analysis of the factor XIa (FXIa) inhibition kinetics of milvexian (BMS-986177/JNJ-70033093), an orally bioavailable, small-molecule, reversible, and direct inhibitor of FXIa. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action at the molecular level.

This compound is under investigation as a novel antithrombotic agent with the potential for a differentiated safety and efficacy profile compared to current standards of care.[1][2] Its therapeutic rationale is based on the hypothesis that inhibiting FXIa can prevent thrombosis with a reduced risk of bleeding.[3][4] This guide will detail the quantitative kinetic parameters of this compound's interaction with FXIa, the experimental methodologies used to determine these parameters, and the role of FXIa in the coagulation cascade.

Core Inhibition Kinetics

This compound is a potent and selective inhibitor of human Factor XIa. The key kinetic parameters defining this interaction have been determined through a series of in vitro enzymatic and coagulation assays.

Table 1: Quantitative Kinetic Data for this compound Inhibition of Human Factor XIa

| Parameter | Value | Species | Method | Reference(s) |

| Ki | 0.11 nM | Human | Enzyme Inhibition Assay | [2][3][5] |

| kon | 2 µM⁻¹s⁻¹ | Human | Stopped-flow Spectrophotometry | [5] |

| Mechanism | Reversible, Direct, Active-site | Human | Enzyme Inhibition and Coagulation Assays | [2][5] |

The inhibition constant (Ki) of 0.11 nM demonstrates this compound's high affinity for human FXIa.[2][3][5] The association rate constant (kon), a measure of how quickly the inhibitor binds to the enzyme, has been determined to be 2 µM⁻¹s⁻¹.[5] While a specific dissociation rate constant (koff) has not been explicitly reported in the reviewed literature, the reversible nature of the inhibition is well-established.[5] Based on the relationship Ki = koff/kon, an estimated koff can be calculated, further characterizing the binding dynamics.

Selectivity Profile

A critical aspect of a targeted inhibitor's profile is its selectivity. This compound has been shown to be highly selective for FXIa over other related serine proteases.

Table 2: Selectivity of this compound Against Other Serine Proteases

| Enzyme | Ki (nM) | Selectivity Fold (vs. FXIa) | Species | Reference(s) |

| Factor XIa | 0.11 | - | Human | [5] |

| Chymotrypsin | 35 | >300 | Not Specified | [5] |

| Plasma Kallikrein | 44 | >400 | Human | [5] |

| Thrombin | 1700 | >15,000 | Rabbit | [5] |

| Factor Xa | >18,000 | >160,000 | Rabbit | [5] |

This high degree of selectivity underscores the targeted mechanism of action of this compound, which is crucial for minimizing off-target effects and potentially contributing to a favorable safety profile.

Experimental Protocols

The determination of this compound's kinetic parameters involved a combination of enzymatic assays and advanced biophysical techniques.

Factor XIa Enzyme Inhibition Assay for Ki Determination

The inhibition constant (Ki) of this compound against human FXIa was determined using a competitive enzyme inhibition assay. While specific buffer compositions can vary, a typical protocol involves:

-

Reagents:

-

Procedure:

-

FXIa is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

-

The initial velocities at each inhibitor concentration are determined.

-

-

Data Analysis:

-

The Ki value is calculated by fitting the data to the appropriate equation for competitive inhibition, often the Morrison equation for tight-binding inhibitors.

-

Stopped-Flow Spectrophotometry for kon Determination

The association rate constant (kon) was determined using stopped-flow spectrophotometry, a technique suitable for measuring rapid kinetic events.

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and data acquisition.[8][9][10]

-

Procedure:

-

A solution of human FXIa is rapidly mixed with a solution containing this compound and a chromogenic substrate.

-

The progress of the reaction is monitored in real-time by measuring the change in absorbance.

-

The observed association rate constant (kobs) is determined at various this compound concentrations.

-

-

Data Analysis:

-

The kon is determined from a secondary plot of kobs versus the inhibitor concentration.[5] This relationship is linear for a simple bimolecular interaction.

-

Visualizing the Core Mechanisms

To better illustrate the context and methodologies described, the following diagrams have been generated.

Caption: The Coagulation Cascade and the Site of this compound Action.

Caption: Experimental Workflow for Determining this compound's Kinetic Parameters.

Conclusion

This compound demonstrates potent, selective, and reversible inhibition of human Factor XIa. The detailed kinetic analysis, including a high-affinity Ki value and a rapid on-rate, provides a strong molecular basis for its mechanism of action. This in-depth understanding of this compound's inhibition kinetics is fundamental for its ongoing clinical development as a novel antithrombotic agent. The experimental protocols outlined herein provide a framework for the continued investigation of this and other Factor XIa inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.williams.edu [web.williams.edu]

- 9. hpst.cz [hpst.cz]

- 10. agilent.com [agilent.com]

Preclinical Profile of Milvexian: A Technical Guide to its Antithrombotic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of milvexian, a novel, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), for the prevention and treatment of thrombosis. The following sections detail the compound's mechanism of action, its efficacy in established animal models of thrombosis, and its safety profile, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Efficacy and Safety Data

This compound has demonstrated potent antithrombotic efficacy in preclinical models of both venous and arterial thrombosis, coupled with a favorable safety profile characterized by a low bleeding risk.[1][2] The quantitative data from these key studies are summarized below.

In Vitro Activity and Selectivity

This compound is a reversible and highly selective inhibitor of FXIa.[3] Its inhibitory activity against FXIa from different species and its selectivity over other related serine proteases are detailed in Table 1.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target Enzyme | Species | Inhibition Constant (Ki) |

| Factor XIa | Human | 0.11 nM |

| Factor XIa | Rabbit | 0.38 nM |

| Factor XIa | Dog | 0.64 nM |

| Factor XIa | Rat | 490 nM |

| Factor XIa | Mouse | 350 nM |

| Chymotrypsin | Human | 35 nM |

| Plasma Kallikrein | Human | 44 nM |

| Data compiled from multiple sources.[3][4] |

Efficacy in a Rabbit Model of Arterial Thrombosis

In a rabbit model of electrically-induced carotid artery thrombosis (ECAT), this compound demonstrated dose-dependent efficacy in both preventing and treating arterial thrombosis.[3]

Table 2: Efficacy of this compound in the Rabbit ECAT Model (Prevention)

| This compound Dose (IV Bolus + Infusion) | Preservation of Carotid Blood Flow (%) | Reduction in Thrombus Weight (%) |

| 0.063 + 0.04 mg/kg + mg/kg/h | 32 ± 6 | 15 ± 10 |

| 0.25 + 0.17 mg/kg + mg/kg/h | 54 ± 10 | 45 ± 2 |

| 1 + 0.67 mg/kg + mg/kg/h | 76 ± 5 | 70 ± 4 |

| *p < 0.05 vs. vehicle; n=6/dose.[3] |

Table 3: Efficacy of this compound in the Rabbit ECAT Model (Treatment)

| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow at 90 min (%) | Reduction in Thrombus Weight (%) |

| Vehicle | 1 ± 0.3 | - |

| 0.25 + 0.17 mg/kg + mg/kg/h | 39 ± 10 | 25 ± 7 |

| 1 + 0.67 mg/kg + mg/kg/h | 66 ± 2 | 61 ± 6 |

| p < 0.05 vs. vehicle.[3] |

Efficacy in a Rabbit Model of Venous Thrombosis

This compound's efficacy in preventing venous thrombosis was assessed in a rabbit arteriovenous (AV) shunt model. The results demonstrated a significant, dose-dependent reduction in thrombus formation.[2][4]

Table 4: Efficacy of this compound in the Rabbit AV Shunt Model

| This compound Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) |

| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 |

| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 (p < 0.01) |

| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8 (p < 0.001) |

| Data presented as mean ± SEM; n=5-6 per group.[2][4] |

Pharmacodynamic Effects and Safety Profile

A key feature of this compound's preclinical profile is its ability to prevent thrombosis without significantly impacting hemostasis. This is evidenced by its effects on coagulation parameters and bleeding time.[2][3]

Table 5: Pharmacodynamic and Safety Parameters of this compound

| Parameter | Species | Observation |

| Activated Partial Thromboplastin Time (aPTT) | Human, Rabbit | Dose-dependent prolongation.[2][3] |

| Prothrombin Time (PT) | Human, Rabbit | No significant change.[2][3] |

| Thrombin Time (TT) | Human, Rabbit | No significant change.[2][3] |

| Platelet Aggregation | Rabbit | No alteration in response to ADP, arachidonic acid, or collagen.[3] |

| Bleeding Time (Cuticle) | Rabbit | No increase, even in combination with aspirin.[2][3] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against human and various animal species' FXIa and other serine proteases was determined using purified enzymes and synthetic substrates. The inhibition constant (Ki) was calculated by measuring enzyme activity across a range of substrate and inhibitor concentrations.[3]

Rabbit Model of Electrically-Induced Carotid Artery Thrombosis (ECAT)

This model was utilized to assess both the prevention and treatment of arterial thrombosis.[3]

-

Animal Model: Anesthetized New Zealand White rabbits.

-

Thrombosis Induction: A localized electrical current is applied to a segment of the carotid artery to induce endothelial injury and subsequent thrombus formation.

-

Drug Administration: For prevention studies, this compound was administered as an intravenous (IV) bolus followed by a continuous infusion prior to the electrical injury. In treatment studies, the drug was administered after thrombosis had been established.

-

Efficacy Endpoints: The primary efficacy endpoints were carotid blood flow, monitored continuously, and the final weight of the thrombus at the end of the experiment.

-

Pharmacodynamic and Safety Assessments: Blood samples were collected for ex vivo measurement of aPTT, PT, and TT. Bleeding time was assessed using a standardized cuticle bleeding model.

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model was employed to evaluate the efficacy of this compound in preventing venous thrombosis.[2][4][5]

-

Animal Model: Anesthetized New Zealand White rabbits.

-

Thrombosis Induction: An extracorporeal AV shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.

-

Drug Administration: this compound was administered as an IV bolus followed by a continuous infusion.

-

Efficacy Endpoint: The primary endpoint was the weight of the thrombus formed within the shunt after a set period.

-

Pharmacodynamic Assessments: Ex vivo measurements of aPTT, PT, and TT were conducted on blood samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflows of the key preclinical models.

Caption: this compound's mechanism of action in the coagulation cascade.

Caption: Experimental workflow for the rabbit ECAT model.

Caption: Experimental workflow for the rabbit AV shunt model.

References

- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and this compound in Routine Coagulation Assays [mdpi.com]

discovery and synthesis of milvexian

An In-depth Technical Guide on the Discovery and Synthesis of Milvexian

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Developed through a collaboration between Bristol Myers Squibb and Janssen Pharmaceuticals, this compound is under investigation as a novel antithrombotic agent.[2][4] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of pathological thrombosis with a lower risk of bleeding compared to current anticoagulants that target Factor Xa or thrombin.[5][6] This is based on evidence from human genetics, where Factor XI deficiency is associated with a reduced risk of ischemic stroke but infrequent spontaneous bleeding.[6][7] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound.

Discovery and Lead Optimization

The discovery of this compound originated from the pursuit of a novel antithrombotic agent with an improved safety profile.[7] The development program focused on identifying a potent and selective FXIa inhibitor with oral bioavailability.

The research led to the discovery of a novel series of macrocyclic FXIa inhibitors.[5][8][9] This macrocyclic chemotype provided a rigid scaffold for efficient interaction with the FXIa active site, while also offering multiple points for chemical modification to optimize pharmacokinetic properties.[7] A significant challenge in developing oral FXIa inhibitors is the need to interact with the polar S' region of the active site, which can compromise oral absorption.[7]

Through extensive structure-activity relationship (SAR) studies, the macrocyclic series was optimized for key properties including:

-

Potency : High affinity for the FXIa active site.

-

Selectivity : Minimal inhibition of other serine proteases in the coagulation cascade to reduce off-target effects.

-

Pharmacokinetics : Suitable oral bioavailability, half-life, and clearance.

-

Solubility : Improved pharmaceutical properties for oral formulation.

This optimization effort culminated in the identification of this compound as a clinical candidate.[8][9] Structurally, this compound is characterized by a de novo designed 12-membered macrocyclic ring.[5]

Chemical Synthesis

The synthesis of this compound involves several key chemical transformations. While a detailed, step-by-step manufacturing process is proprietary, key aspects of the synthesis have been described, highlighting modern synthetic methodologies.[5]

Key synthetic strategies employed in the discovery and development of this compound and its analogs include:

-

C-H Activation : Utilized for the efficient construction of key bonds within the molecular framework.

-

Ring-Closing Metathesis : A crucial step for the formation of the 12-membered macrocyclic ring.

-

One-Step Pyrimidinone Construction : A streamlined method for the synthesis of the pyrimidinone core of the molecule.

A scalable synthesis for the side chain of this compound has also been developed to support its clinical development program.[10]

Mechanism of Action

This compound is a direct, active-site, reversible inhibitor of human and rabbit FXIa.[1] By binding to FXIa, this compound blocks the propagation of the intrinsic coagulation pathway, thereby interrupting the amplification of thrombin generation.[5][11] This targeted inhibition is distinct from that of Factor Xa inhibitors or direct thrombin inhibitors, which act on the common pathway of coagulation.[12]

The key therapeutic advantage of this mechanism is the potential to uncouple antithrombotic efficacy from bleeding risk. FXIa is believed to play a more significant role in pathological thrombus formation than in normal hemostasis, which is primarily initiated via the tissue factor-dependent extrinsic pathway.[3][5] By selectively inhibiting FXIa, this compound is expected to prevent thrombosis while preserving the hemostatic functions necessary to prevent spontaneous bleeding.[5]

Signaling Pathway

The following diagram illustrates the coagulation cascade and the point of intervention for this compound.

References

- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]

- 5. Role of synthetic chemistry in the discovery of this compound: An investigational next-generation antithrombotic therapy - American Chemical Society [acs.digitellinc.com]

- 6. This compound in Phase 2 trial for preventing secondary strokes. [breakthroughsforphysicians.nm.org]

- 7. Discovery of BMS-986177/JNJ-70033093 an inhibitor of FXIa in phase 2 studies for antithrombotic therapy [morressier.com]

- 8. Discovery of this compound, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Milvexian Oral Bioavailability: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of milvexian, an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa). The information presented is collated from preclinical and clinical studies to support further research and development.

Introduction to this compound

This compound is a novel anticoagulant designed to inhibit Factor XIa, a key component of the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, this compound aims to prevent pathological thrombosis with a potentially lower risk of bleeding compared to existing anticoagulants that target Factor Xa or thrombin.[2][3] Its development represents a significant effort to create a safer antithrombotic therapy.[4][5] The efficacy and safety of this compound are currently being evaluated in a comprehensive Phase III clinical trial program called LIBREXIA, which includes studies on patients with atrial fibrillation, acute coronary syndrome, and those who have had an ischemic stroke.[6][7][8]

Core Pharmacokinetic Profile

This compound generally exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once or twice-daily dosing regimens.[9][10]

Data on Oral Bioavailability and Pharmacokinetics

The following tables summarize key quantitative data from various studies on this compound's oral bioavailability and pharmacokinetics.

Table 1: Absolute Oral Bioavailability of this compound Formulations in Healthy Adults

| Formulation | Dose | Condition | Absolute Bioavailability (F) | Citation |

| Oral Solution | 200 mg | Fasted | ~100% | [11] |

| Spray-Dried Dispersion (SDD) | 25 mg | Fasted | 58.2% | [11] |

| Spray-Dried Dispersion (SDD) | 25 mg | Fed | 44.3% | [11] |

| Spray-Dried Dispersion (SDD) | 200 mg | Fasted | 54.2% | [11] |

| Spray-Dried Dispersion (SDD) | 200 mg | Fed | 75.6% | [11] |

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Adults (Fasted)

| Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (t1/2) (h) | Citation |

| 4 mg | - | 3 | 8.3 - 13.8 | [10] |

| 20 mg | - | 3 | 8.3 - 13.8 | [10] |

| 60 mg | - | 3 | 8.3 - 13.8 | [10] |

| 200 mg | - | 3 | 8.3 - 13.8 | [10] |

| 300 mg | - | 3 | 8.3 - 13.8 | [10] |

| 500 mg | 1853 | 3 | 8 - 14 | [9][12] |

Table 3: Effect of Food on this compound Pharmacokinetics

| Dose | Condition | Effect on Bioavailability | Citation |

| 200 mg | High-fat meal | 1.4-fold increase | [12][13] |

| 500 mg | High-fat meal | 2.0-fold increase | [12][13] |

Table 4: Pharmacokinetic Parameters in Specific Healthy Adult Populations

| Population | Dose | Tmax (h) | Half-life (t1/2) (h) | Citation |

| Japanese | 50 mg & 200 mg | 2.5 - 3.0 | 8.9 - 11.9 | [14] |

| Japanese | 500 mg (fed) | 7.0 - 8.0 | 8.9 - 11.9 | [14] |

| Chinese | 25 mg, 100 mg, 200 mg | 3.0 - 4.0 | 9.0 - 10.0 | [15] |

| Mild Hepatic Impairment | 60 mg | 2.0 - 4.0 | 11.9 - 15.0 | [9] |

| Moderate Hepatic Impairment | 60 mg | 2.0 - 4.0 | 11.9 - 15.0 | [9] |

Table 5: Preclinical Oral Bioavailability

| Species | Bioavailability | Citation |

| Rat | 18% | [16] |

| Cynomolgus Monkey | 32% | [16] |

Experimental Protocols

First-in-Human Single and Multiple Ascending Dose Study

-

Study Design: This was a two-part, double-blind, placebo-controlled study in healthy adult volunteers.[10]

-

Part 1 (SAD): Six panels of eight participants were randomized (3:1) to receive a single oral dose of this compound (4, 20, 60, 200, 300, or 500 mg) or a placebo in a fasted state. The 200 mg and 500 mg dose groups were also evaluated under fed conditions (high-fat meal) to assess the food effect.[10]

-

Part 2 (MAD): Seven panels of eight participants were randomized (3:1) to receive multiple doses of this compound or a placebo for 14 days. Dosing regimens included once-daily and twice-daily administrations.[10]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]

Absolute Bioavailability Study with Intravenous Microtracer

-

Study Design: An open-label, two-period crossover study in healthy adult participants to assess the absolute oral bioavailability of the this compound spray-dried dispersion (SDD) formulation.[11]

-

Methodology: Participants received a single oral dose of this compound (25 mg or 200 mg of the SDD formulation) and a simultaneous intravenous (IV) microdose (100 µg) of [¹³C]-labeled this compound. The study was conducted under both fasted and fed conditions.[11]

-

Pharmacokinetic Sampling: Plasma samples were collected over time to measure the concentrations of both the unlabeled oral and the labeled IV this compound.

-

Analytical Method: LC-MS/MS was used to differentiate and quantify the concentrations of the oral and IV forms of this compound.

-

Bioavailability Calculation: The absolute bioavailability (F) was calculated as the ratio of the dose-normalized area under the curve (AUC) from oral administration to the AUC from IV administration.[11]

Visualizations

Signaling Pathway: The Coagulation Cascade

Caption: this compound's mechanism of action within the coagulation cascade.

Experimental Workflow: Oral Bioavailability Study

Caption: A typical experimental workflow for a clinical oral bioavailability study.

Logical Relationship: Dose, Food, and Bioavailability

Caption: The relationship between this compound dose, food intake, and oral bioavailability.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Janssen collaboration launches pivotal phase III Librexia Clinical Trial Program evaluating this compound, an investigational oral factor XIa inhibitor | medthority.com [medthority.com]

- 8. This compound Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]

- 9. tandfonline.com [tandfonline.com]

- 10. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absolute oral bioavailability of this compound spray‐dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: An Oral, Bioavailable Factor XIa Inhibitor | springermedizin.de [springermedizin.de]

- 13. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, pharmacokinetics, and pharmacodynamics of this compound in healthy Japanese participants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Milvexian's Selectivity for Factor XIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, small-molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, this compound aims to provide effective antithrombotic therapy with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity for FXIa, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Principles of this compound's Action

Factor XI is a component of the blood coagulation system and is activated to Factor XIa (FXIa) by Factor XIIa or thrombin in response to vascular injury.[1] FXIa then amplifies thrombin generation by activating Factor IX, contributing to the formation of a stable fibrin clot.[1] Genetic studies and preclinical models suggest that inhibiting FXIa can effectively prevent thrombosis while having a minimal impact on hemostasis, the physiological process that stops bleeding.[4]

This compound is an active-site inhibitor of FXIa, binding with high affinity and selectivity.[4][5] This targeted inhibition of the intrinsic pathway is designed to interrupt the amplification of thrombin generation involved in pathological thrombus formation without significantly impairing the extrinsic pathway, which is crucial for hemostasis.[6]

Quantitative Selectivity Profile

This compound demonstrates high selectivity for human Factor XIa over other related serine proteases. The inhibitory activity of this compound is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher potency.

| Target Enzyme | Species | Ki (nM) | Selectivity vs. Human FXIa (-fold) | Reference |

| Factor XIa | Human | 0.11 | - | [1] |

| Plasma Kallikrein | Human | 44 | 400 | [1] |

| Chymotrypsin | Bovine | 35 | 318 | [1] |

| Thrombin | Rabbit | 1700 | 15,455 | [1] |

| Factor Xa | Rabbit | >18,000 | >163,636 | [1] |

| Thrombin | Cynomolgus Monkey | 670 | 6,091 | [1] |

Note: Data for other human serine proteases such as prothrombin, thrombin, FIXa, FVIIa, FXa, FXIIa, tPA, uPA, plasmin, and APC are not publicly available in the form of specific Ki values. However, it is reported that this compound has a greater than 5000-fold selectivity for FXIa over these related serine proteases.[1]

Coagulation Assay Data

The anticoagulant effect of this compound is further demonstrated in plasma-based coagulation assays.

| Assay | Species | Parameter | Value | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Human | Concentration for 2-fold increase | 0.5 - 2.4 µM | [1] |

| Prothrombin Time (PT) | Human | Effect | Unaffected at therapeutic concentrations | [1] |

| Thrombin Time (TT) | Human | Effect | Unaffected at therapeutic concentrations | [1] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Determination of Ki)

This protocol outlines the general procedure for determining the inhibition constant (Ki) of this compound against a target serine protease, such as Factor XIa, using a chromogenic substrate.

Materials:

-

Purified human Factor XIa (or other target serine protease)

-

Chromogenic substrate specific for the target enzyme (e.g., S-2366 for FXIa)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-buffered saline with BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer. Prepare solutions of the target enzyme and chromogenic substrate at their respective working concentrations in assay buffer.

-

Assay Setup: To each well of the microplate, add the assay buffer, the this compound dilution (or vehicle control), and the enzyme solution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using a microplate reader.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional plasma-based assay that assesses the integrity of the intrinsic and common coagulation pathways.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound stock solution (in DMSO)

-

Coagulometer

Procedure:

-

Sample Preparation: Spike citrated human plasma with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation with aPTT Reagent: Add the aPTT reagent to the plasma samples and incubate for a specific time at 37°C to activate the contact-dependent factors.

-

Clotting Initiation: Initiate the clotting cascade by adding a pre-warmed CaCl2 solution to the plasma-reagent mixture.

-

Clot Detection: The coagulometer detects the time taken for the formation of a fibrin clot.

-

Data Analysis: The clotting time in seconds is recorded. The concentration of this compound that causes a doubling of the baseline aPTT is often determined to quantify its anticoagulant effect.

Signaling Pathways and Experimental Workflows

Coagulation Cascade and this compound's Site of Action

Caption: Intrinsic pathway of coagulation showing this compound's inhibition of Factor XIa.

Experimental Workflow for Determining this compound's Ki

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Logical Relationship of this compound's Selectivity

Caption: this compound's selective inhibition leads to antithrombosis while preserving hemostasis.

Conclusion

This compound is a highly potent and selective inhibitor of human Factor XIa. The quantitative data from in vitro enzyme assays and plasma-based coagulation tests consistently demonstrate its high affinity for FXIa and significant selectivity over other serine proteases involved in the coagulation cascade. This selectivity profile is the foundation of its proposed mechanism of action: to provide effective antithrombotic protection with a potentially lower risk of bleeding complications compared to less selective oral anticoagulants. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of this compound's unique pharmacological properties.

References

- 1. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]

Milvexian's Targeted Disruption of the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of milvexian, an oral, small-molecule inhibitor of activated Factor XI (FXIa). By selectively targeting a key component of the intrinsic coagulation pathway, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from pathological thrombosis. This document details the drug's effects on the coagulation cascade, supported by quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its activity.

Core Mechanism: Selective Inhibition of Factor XIa

This compound is an active-site, reversible inhibitor of human Factor XIa.[1][2] Its mechanism centers on the highly specific and high-affinity binding to FXIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][3] This targeted inhibition prevents the downstream amplification of thrombin generation, a key process in the formation and propagation of thrombi.[4]

Unlike traditional anticoagulants that target Factor Xa or thrombin in the common pathway, this compound's action is positioned upstream.[3][5] This selectivity is hypothesized to preserve the extrinsic pathway, which is crucial for initiating hemostasis in response to tissue injury, thereby potentially reducing the bleeding risk associated with broader-spectrum anticoagulants.[5][6] Evidence suggests that while the intrinsic pathway is central to pathological thrombus formation, it is less critical for normal hemostasis.[6][7][8]

Below is a diagram illustrating the position of this compound's action within the coagulation cascade.

Quantitative Effects on Coagulation Parameters

The inhibitory effect of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| Ki for FXIa | Human | 0.11 nM | [2][4] |

| Rabbit | 0.38 nM | [2] | |

| Selectivity over other proteases | |||

| vs. Chymotrypsin | Human | >5000-fold (Ki = 35 nM) | [2] |

| vs. Plasma Kallikrein | Human | >5000-fold (Ki = 44 nM) | [2] |

Table 2: Effect of this compound on In Vitro Coagulation Assays in Human Plasma

| Assay | Parameter | This compound Concentration | Effect | Reference |

| aPTT | 2-fold increase | 0.44 - 2.1 µM | Concentration-dependent prolongation | [2] |

| PT | Minimal increase | Concentrations that double aPTT | Minimal effect, indicating specificity | [2] |

| Thrombin Time (TT) | Minimal increase | Concentrations that double aPTT | Minimal effect | [2] |

| Thrombin Generation (Intrinsic Pathway) | Endogenous Thrombin Potential (ETP) | Clinically relevant concentrations | >70% to complete inhibition | [5] |

| Thrombin Generation (Extrinsic Pathway) | Endogenous Thrombin Potential (ETP) | Clinically relevant concentrations | Modest inhibition (<20%) | [5] |

Table 3: Pharmacodynamic Effects of this compound from Clinical and Preclinical Studies

| Study Type | Model/Population | Dosage | Key Findings | Reference |

| Preclinical | Rabbit Arteriovenous Shunt | 0.25 + 0.17 mg/kg + mg/kg/h | 34.3% reduction in thrombus weight | [9] |

| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6% reduction in thrombus weight | [9] | ||

| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9% reduction in thrombus weight | [9] | ||

| Phase 1 | Healthy Adults | Single doses up to 500 mg | Dose-proportional prolongation of aPTT | [10] |

| Phase 2 (AXIOMATIC-TKR) | Patients undergoing knee arthroplasty | 100 mg twice daily | 9% incidence of venous thromboembolism (vs. 21% for enoxaparin) | [11] |

| 200 mg twice daily | 8% incidence of venous thromboembolism | [12] |

Detailed Experimental Protocols

The evaluation of this compound's effect on the coagulation cascade relies on a set of standardized and specialized assays. Below are the methodologies for key experiments cited.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: Plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to initiate the intrinsic pathway. The time to clot formation after the addition of calcium is measured. FXIa inhibitors like this compound are expected to prolong the aPTT in a concentration-dependent manner.[2]

Typical Protocol:

-

Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood by centrifugation.

-

Incubation: A known volume of plasma is mixed with an aPTT reagent containing a contact activator and phospholipids and incubated at 37°C for a specified time.

-

Clot Initiation: Calcium chloride is added to the mixture to initiate coagulation.

-

Detection: The time taken for a fibrin clot to form is measured optically or mechanically.

-

Analysis: The clotting time of the test sample is compared to that of a control plasma. For inhibitor studies, a dose-response curve is generated by spiking plasma with varying concentrations of the inhibitor.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to plasma to initiate the extrinsic pathway. The time to clot formation is measured. This compound is expected to have a minimal effect on the PT, demonstrating its specificity for the intrinsic pathway.[2]

Typical Protocol:

-

Sample Preparation: Citrated platelet-poor plasma is used.

-

Incubation: Plasma is warmed to 37°C.

-

Clot Initiation: A reagent containing thromboplastin and calcium chloride is added to the plasma.

-

Detection: The time to fibrin clot formation is recorded.

-

Analysis: The PT of the test sample is often reported as a ratio to the control (International Normalized Ratio - INR), though for inhibitor specificity studies, the absolute clotting time is compared.

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the coagulation potential of a plasma sample by measuring the total amount of thrombin generated over time.

Principle: Coagulation is initiated in plasma by adding a trigger (e.g., a low concentration of tissue factor for the extrinsic pathway or a contact activator for the intrinsic pathway) and a fluorogenic substrate for thrombin. The rate of fluorescence generation is proportional to the amount of active thrombin.

Typical Protocol:

-

Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.

-

Reagent Preparation: A fluorogenic thrombin substrate is reconstituted. Coagulation activators (e.g., STA®-PTT Automate reagent for the intrinsic pathway, PPP Reagent for the extrinsic pathway) are prepared.[5]

-

Assay Execution:

-

Plasma (with or without the inhibitor) is pipetted into a microplate well.

-

The coagulation activator is added.

-

The reaction is started by adding the fluorogenic substrate and calcium chloride.

-

-

Data Acquisition: The fluorescence is measured kinetically over time in a fluorometer at 37°C.

-

Analysis: The data is used to generate a thrombin generation curve. Key parameters calculated include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.

The following diagram illustrates a generalized workflow for an in vitro coagulation assay.

Conclusion

This compound's targeted inhibition of Factor XIa represents a significant advancement in anticoagulant therapy. Its mechanism of action, focused on the intrinsic pathway of coagulation, is supported by robust quantitative data demonstrating its potency and selectivity. The minimal impact on the extrinsic pathway, as evidenced by in vitro assays, underpins its potential for a wider therapeutic window with a reduced risk of bleeding compared to conventional anticoagulants. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other next-generation antithrombotic agents. As this compound progresses through late-stage clinical trials, its unique profile holds promise for addressing unmet needs in the prevention and treatment of thromboembolic disorders.[6][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in Phase 2 trial for preventing secondary strokes. [breakthroughsforphysicians.nm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. 917793 | Stanford Health Care [stanfordhealthcare.org]

Milvexian Pharmacodynamics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of milvexian, a novel, orally bioavailable, direct inhibitor of Factor XIa (FXIa). The data herein is collated from various animal models, offering insights into its antithrombotic efficacy and hemostatic profile.

Core Mechanism of Action

This compound is an active-site, reversible inhibitor of human and rabbit FXIa.[1] By selectively targeting FXIa in the intrinsic pathway of the coagulation cascade, this compound effectively inhibits the amplification of thrombin generation without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[2][3] This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants.[4][5]

Signaling Pathway: The Coagulation Cascade and Site of this compound Action

Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.

Antithrombotic Efficacy in Animal Models

This compound has demonstrated dose-dependent antithrombotic effects in various rabbit models of thrombosis.

Arterial Thrombosis: Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model

In a rabbit ECAT model, this compound was effective in both the prevention and treatment of arterial thrombosis.[1]

Table 1: Efficacy of this compound in Prevention of Arterial Thrombosis in Rabbits [1]

| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow Preservation (%) | Thrombus Weight Reduction (%) |

| 0.063 + 0.04 mg/kg + mg/kg/h | 32 ± 6 | 15 ± 10 |

| 0.25 + 0.17 mg/kg + mg/kg/h | 54 ± 10 | 45 ± 2 |

| 1 + 0.67 mg/kg + mg/kg/h | 76 ± 5 | 70 ± 4 |

| *p < .05 vs. vehicle |

Table 2: Efficacy of this compound in Treatment of Arterial Thrombosis in Rabbits [1]

| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow at 90 min (%) |

| Vehicle | 1 ± 0.3 |

| 0.25 + 0.17 mg/kg + mg/kg/h | 39 ± 10 |

| 1 + 0.67 mg/kg + mg/kg/h | 66 ± 2 |

| p < .05 vs. vehicle |

Venous Thrombosis: Arteriovenous (AV) Shunt Model

This compound demonstrated potent, dose-dependent prevention of venous thrombosis in a rabbit AV shunt model.[2][6]

Table 3: Efficacy of this compound in a Rabbit AV Shunt Model of Venous Thrombosis [2][6]

| This compound Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | Plasma Drug Level (μM) |

| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 | 0.515 ± 0.063 |

| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 | 1.695 ± 0.059 |

| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8*** | 5.467 ± 0.533 |

| p < 0.01, ***p < 0.001 vs. vehicle |

Pharmacodynamic Effects on Coagulation Parameters

Consistent with its mechanism of action, this compound selectively prolongs the activated partial thromboplastin time (aPTT), a marker of the intrinsic pathway, without significantly affecting prothrombin time (PT) or thrombin time (TT).[2][7]

Table 4: In Vitro and Ex Vivo Effects of this compound on Coagulation Parameters

| Species/Model | Parameter | Observation | Reference |

| Rabbit, Cynomolgus Monkey, Dog (in vitro) | aPTT | Concentration-dependent increase. 2x increase at 0.5-2.4 μM. | [7] |

| Rabbit (ECAT model) | aPTT | A 1.6-fold prolongation was associated with a 50% reduction in thrombus weight. | [7] |

| Rabbit (AV shunt model) | aPTT | Dose-dependent prolongation (1.54x, 2.23x, and 3.12x increase from baseline). | [2][6] |

| Human, Rabbit (in vitro) | PT, TT | No significant changes observed. | [2][7] |

| Rabbit (AV shunt model) | PT, TT | No changes observed. | [2][6] |

Hemostatic Profile in Animal Models

A key finding in preclinical studies is that this compound's antithrombotic activity does not appear to increase bleeding risk, even at full antithrombotic doses.[7][8]

-

Rabbit Cuticle Bleeding Time: In a rabbit cuticle bleeding time model, a full antithrombotic dose of this compound did not cause any changes in bleeding time.[7]

-

Combination with Antiplatelets: The combination of a high dose of this compound (1+0.67 mg/kg+mg/kg/h) with aspirin did not increase bleeding time compared to aspirin monotherapy in rabbits.[1]

Experimental Protocols

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model[1]

This protocol describes the methodology for evaluating both the prevention and treatment of arterial thrombosis.

Caption: Workflow for the Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model.

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis[2][6]

This protocol outlines the procedure for assessing the prevention of venous thrombosis.

Caption: Workflow for the Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis.

Rabbit Cuticle Bleeding Time Model[1][7]

This protocol is used to assess the hemostatic impact of the compound.

-

Animal Preparation: Rabbits are anesthetized.

-

Drug Administration: this compound, vehicle, or comparators (with or without aspirin) are administered, typically via IV infusion.

-

Incision: A standardized incision is made in the cuticle of a toenail.

-

Measurement: The time until bleeding stops is recorded. The bleeding site is blotted with filter paper at regular intervals (e.g., every 30 seconds) until no more blood is absorbed.

Conclusion

Preclinical data from various animal models, predominantly in rabbits, strongly support the pharmacodynamic profile of this compound as a potent antithrombotic agent with a wide therapeutic window. Its selective inhibition of FXIa leads to a dose-dependent reduction in both arterial and venous thrombosis without a corresponding increase in bleeding time, even when administered with antiplatelet agents. These findings have provided a solid foundation for the ongoing clinical development of this compound as a potentially safer anticoagulant therapy.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Focus on a New Oral Anticoagulant that Targets Factor XIa for Thromboembolism Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Milvexian: A Technical Deep Dive into Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule anticoagulant that selectively targets activated Factor XI (FXIa).[1][2] This document provides a comprehensive technical overview of its binding characteristics, affinity for its primary target, and the experimental methodologies used to elucidate these properties. By selectively inhibiting FXIa, a key component of the intrinsic pathway of blood coagulation, this compound is being investigated as a novel antithrombotic agent with the potential for a wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants.[3][4]

Target Binding and Mechanism of Action

This compound functions as a direct-acting, reversible, and competitive inhibitor of the active site of human coagulation FXIa.[1][5][6] Its mechanism involves binding with high affinity and selectivity to FXIa, thereby interrupting the amplification of thrombin generation that is crucial for thrombus formation.[4][6] This targeted action on the intrinsic pathway leaves the extrinsic pathway, essential for hemostasis, largely intact.[4] This selective inhibition is evidenced by the prolongation of the activated partial thromboplastin time (aPTT), which is dependent on the intrinsic pathway, without a significant effect on the prothrombin time (PT), a measure of the extrinsic pathway.[5][7]

Quantitative Binding Affinity

The binding affinity of this compound for its target, FXIa, and other related serine proteases has been quantified through various in vitro enzyme assays. The inhibition constant (Ki) is a key measure of this affinity, with lower values indicating tighter binding.

| Target Enzyme | Species | Ki (nM) | Selectivity vs. Human FXIa |

| Factor XIa (FXIa) | Human | 0.11 | - |

| Factor XIa (FXIa) | Rabbit | 0.38 | ~3.5-fold lower affinity |

| Plasma Kallikrein | Human | 44 | >400-fold |

| Chymotrypsin | Not Specified | 35 | >318-fold |

| Thrombin | Rabbit | 1700 | >15,000-fold |

| Thrombin | Cynomolgus Monkey | 670 | >6,000-fold |

| Factor Xa (FXa) | Rabbit | >18,000 | >163,000-fold |

Data compiled from multiple sources.[5]

Signaling Pathway: The Coagulation Cascade

This compound intervenes in the intrinsic pathway of the coagulation cascade. The following diagram illustrates the point of inhibition.

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on established in vitro experimental protocols.

Enzyme Inhibition Assay (Determination of Ki)

The inhibition constant (Ki) of this compound for FXIa is determined through steady-state enzyme kinetics.

Objective: To quantify the binding affinity of this compound for FXIa.

General Protocol:

-

Enzyme and Substrate Preparation: Purified human FXIa is prepared at a constant concentration. A chromogenic peptide substrate for FXIa (e.g., S-2366) is prepared at various concentrations.[5]

-

Inhibitor Preparation: this compound is dissolved and serially diluted to create a range of concentrations.

-

Assay Reaction: In a microplate format, FXIa is incubated with varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by adding the chromogenic substrate.

-

Data Acquisition: The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance using a spectrophotometer.

-

Data Analysis: Reaction velocities are plotted against substrate concentrations for each inhibitor concentration. The data is then fitted to the Morrison equation for tight-binding inhibitors or analyzed using Lineweaver-Burk or other kinetic models to determine the Ki value and the mode of inhibition (e.g., competitive).[5]

In Vitro Coagulation Assays

These assays assess the functional consequences of FXIa inhibition in plasma.

Objective: To determine the effect of this compound on the intrinsic and extrinsic coagulation pathways.

Protocols:

-

Activated Partial Thromboplastin Time (aPTT):

-

Pooled human plasma is incubated with this compound at various concentrations.[5]

-

An intrinsic pathway activator (e.g., kaolin) and phospholipids are added.[8]

-

Coagulation is initiated by the addition of calcium chloride.

-

The time to clot formation is measured. A prolongation of aPTT indicates inhibition of the intrinsic pathway.[9]

-

-

Prothrombin Time (PT):

-

Pooled human plasma is incubated with this compound.

-

Coagulation is initiated by the addition of a reagent containing tissue factor and calcium chloride.

-

The time to clot formation is measured. A minimal change in PT suggests selectivity for the intrinsic pathway.[5]

-

The following diagram outlines the general workflow for determining these key parameters.

Conclusion

This compound demonstrates high-affinity, selective, and reversible binding to Factor XIa. This specific mechanism of action, supported by robust in vitro and preclinical data, positions it as a promising next-generation anticoagulant. The detailed understanding of its binding kinetics and functional impact on the coagulation cascade is fundamental for its ongoing clinical development and potential future applications in the prevention and treatment of thrombotic disorders.[7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paper: Reversal of the Anticoagulant Effect of this compound By 4-Factor PCC and rFVIIa in Healthy Participants [ash.confex.com]

- 9. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]

Structural Analysis of the Milvexian-FXIa Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, direct, and reversible inhibitor of Factor XIa (FXIa).[1] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for antithrombotic therapies with a potentially lower bleeding risk compared to conventional anticoagulants.[2][3] This technical guide provides an in-depth analysis of the structural and functional interactions between this compound and FXIa, offering valuable insights for researchers and professionals involved in the development of novel anticoagulants. The X-ray crystal structure of this compound in complex with the FXIa protease domain has been determined and is available in the Protein Data Bank under the accession code 7MBO.[4][5]

Quantitative Analysis of this compound-FXIa Interaction

The binding affinity and inhibitory potency of this compound against human FXIa and its selectivity over other related serine proteases are critical parameters for its therapeutic potential. The following tables summarize the key quantitative data from in vitro studies.

| Parameter | Value | Species | Notes |

| Ki (Inhibition Constant) | 0.11 nM | Human | Competitive inhibition versus a peptide substrate.[1] |

| Association Rate Constant (kon) | - | Human | Calculated from nonlinear time courses of inhibition using stopped-flow spectrophotometry.[1] |

Table 1: Binding Affinity of this compound for Human FXIa

| Protease | Ki (nM) | Selectivity Fold (vs. Human FXIa) | Species |

| Factor XIa | 0.11 | - | Human |

| Plasma Kallikrein | 44 | >400 | Human |

| Chymotrypsin | 35 | >300 | - |

| Thrombin | 1700 | >15,000 | Rabbit |

| Thrombin | 670 ± 40 | >6000 | Cynomolgus Monkey |

| Factor Xa | >18,000 | >163,000 | Rabbit |

Table 2: Selectivity Profile of this compound [1]

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound bound to the active site of the FXIa protease domain reveals the molecular basis of its potent and selective inhibition. This compound occupies the S1 pocket and the prime side region of FXIa.[6] Key interactions are observed with the catalytic triad residues (His57, Asp102, Ser195) and other important residues within the active site, including Arg39, Asp189, Lys192, and Tyr228.[4] The molecular surface of FXIa in the binding pocket exhibits electrostatic potential that complements the chemical features of this compound, contributing to the high-affinity interaction.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the structural and functional data. The following sections outline the key protocols used in the characterization of the this compound-FXIa complex.

Enzyme Affinity Assays

The inhibitory potency (Ki) of this compound against FXIa and other serine proteases was determined using enzymatic assays. The general principle involves measuring the rate of a chromogenic or fluorogenic substrate cleavage by the target enzyme in the presence and absence of the inhibitor.

-

Enzyme and Substrate: Purified human FXIa and a specific peptide substrate (e.g., S-2366) are used.[1]

-

Inhibitor: this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Conditions: The reaction is typically carried out in a buffer system at a controlled pH and temperature.

-

Data Analysis: The initial reaction rates are measured, and the Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[1]

X-ray Crystallography

The three-dimensional structure of the this compound-FXIa complex was determined by X-ray crystallography.

-

Protein Preparation: The protease domain of human FXIa is expressed and purified.

-

Complex Formation: The purified FXIa is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The this compound-FXIa complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to provide a detailed atomic model of the complex.[5] The crystallographic data and refinement statistics for the FXIa complex with this compound are available.[5]

In Vitro Coagulation Assays

The anticoagulant activity of this compound is assessed using plasma-based coagulation assays.

-

Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common coagulation pathways. This compound demonstrates a concentration-dependent prolongation of aPTT.[1]

-

Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways. This compound has little to no effect on PT, which is consistent with its mechanism of targeting FXIa in the intrinsic pathway.[1]

-

Thrombin Time (TT): This assay assesses the final step of coagulation (conversion of fibrinogen to fibrin). This compound does not affect TT.[1]

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the coagulation cascade, the experimental workflow for structural analysis, and the logical relationship of this compound's mechanism of action.

Caption: The Coagulation Cascade and the Site of this compound Action.

Caption: Experimental Workflow for Structural Analysis.

Caption: Logical Relationship of this compound's Mechanism of Action.

References

- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Milvexian: A Technical Guide to Its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to prevent thromboembolic events with a lower risk of bleeding compared to conventional anticoagulants. A thorough understanding of its metabolic and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides an in-depth overview of the current knowledge regarding the metabolism and excretion of this compound, based on preclinical and clinical data.

Metabolic Pathways

This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Preclinical and clinical studies have identified CYP3A4 as the major enzyme responsible for its biotransformation, with a minor contribution from CYP3A5.[1][2][3] this compound is also a substrate of the efflux transporter P-glycoprotein (P-gp).[1][4]

While the complete structures of all metabolites have not been publicly disclosed, the primary metabolic pathway is understood to involve oxidation.

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic pathway of this compound via CYP-mediated oxidation.

Excretion Pathways

This compound is eliminated from the body through multiple routes, with hepatic clearance being the predominant pathway. This includes both metabolism and direct biliary excretion of the parent drug. Renal excretion of unchanged this compound is a minor pathway.[3][5]

Based on preclinical data, metabolism accounts for approximately 40-50% of the administered dose, while direct biliary excretion contributes to about 30%.[2] In clinical studies, the amount of unchanged this compound excreted in the urine has been consistently low.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the metabolism and excretion of this compound.

Table 1: this compound Elimination Pathways

| Elimination Pathway | Proportion of Dose | Source |

| Hepatic Metabolism | ~40-50% | Preclinical Data |

| Direct Biliary Excretion | ~30% | Preclinical Data |

| Renal Excretion (unchanged) | < 20% | Clinical Data[3][5] |

| 6.9% - 17.8% | Clinical Data[4] |

Table 2: Impact of CYP3A4 and P-gp Modulators on this compound Pharmacokinetics

| Co-administered Drug | Modulator Effect | Change in this compound AUC | Change in this compound Cmax | Reference |

| Itraconazole | Strong CYP3A4 & P-gp Inhibitor | ↑ 2.5-fold | ↑ 28% | [6] |

| Diltiazem | Moderate CYP3A4 Inhibitor | ↑ 38% | ↑ 9.6% | [6] |

| Rifampin (multiple doses) | Strong CYP3A4 & P-gp Inducer | ↓ 85% | ↓ 78% | [1][7] |

| Rifampin (single dose) | OATP Inhibitor | No meaningful change | No meaningful change | [1][7][8] |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

Experimental Protocols

The characterization of this compound's metabolism and excretion has been based on a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

-

Objective: To identify the primary enzymes responsible for this compound metabolism.

-

Methodology:

-

Incubation: this compound was incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Separate incubations were also performed with recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2C9, etc.) to pinpoint the specific enzymes involved.

-

Analysis: The rate of disappearance of the parent drug (this compound) and the formation of metabolites were monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Inhibition Studies: To confirm the role of specific CYP enzymes, incubations were conducted in the presence of known chemical inhibitors of individual CYP isozymes. A significant reduction in this compound metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) would confirm that enzyme's involvement.

-

Transporter Substrate Assays

-

Objective: To determine if this compound is a substrate of key drug transporters like P-gp and OATP.

-

Methodology:

-

Cell-based Transporter Assays: Polarized cell lines overexpressing specific transporters (e.g., MDCK-MDR1 cells for P-gp) were used.

-

Transport Measurement: The transport of this compound across the cell monolayer from the apical to the basolateral side and vice versa was measured. A significantly higher efflux ratio (basolateral-to-apical transport / apical-to-basolateral transport) compared to control cells would indicate that this compound is a substrate for the efflux transporter.

-

Inhibition: The transport experiments were also performed in the presence of known inhibitors of the transporter to confirm the interaction.

-

Human Pharmacokinetic and Drug-Drug Interaction Studies

-

Objective: To evaluate the pharmacokinetics of this compound in humans and to assess the clinical relevance of its metabolism by CYP3A4 and transport by P-gp.

-

Methodology:

-

Study Design: Open-label, single-sequence, crossover studies in healthy human volunteers.

-

Treatment Periods:

-

Period 1: A single oral dose of this compound was administered alone.

-

Period 2: A single oral dose of this compound was co-administered with a strong or moderate inhibitor (e.g., itraconazole, diltiazem) or an inducer (e.g., rifampin) of CYP3A4 and/or P-gp.

-

-

Pharmacokinetic Sampling: Serial blood samples were collected over time after each treatment to determine the plasma concentrations of this compound.

-

Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated and compared between the treatment periods to quantify the effect of the interacting drug.

-

Experimental Workflow for a Drug-Drug Interaction Study